2-Amino-4-(2-furyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(2-furyl)thiophene-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is the Enoyl-ACP Reductase Receptor . This receptor plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many pathogenic bacteria .
Mode of Action
The compound interacts with its target receptor by binding to the active site, thereby inhibiting the function of the receptor . This interaction results in the disruption of the fatty acid synthesis pathway, leading to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl-ACP Reductase Receptor, the compound disrupts this pathway, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
The compound’sAbsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were compared with the standard drug isoniazid
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components for their survival, leading to their eventual death .
Preparation Methods
The synthesis of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials. Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods often utilize high-speed vibration milling with inexpensive and environmentally friendly catalysts such as diethylamine .
Chemical Reactions Analysis
2-Amino-4-(2-furyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-Amino-4-(2-furyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-4-(2-furyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Amino-4-(4-aminophenyl)thiophene-3-carbonitrile: This compound has similar structural features but differs in its biological activity and applications.
2-Amino-4-(3-chlorophenyl)thiophene-3-carbonitrile:
2-Amino-4-(2-thienyl)thiophene-3-carbonitrile: This compound has a thiophene ring instead of a furan ring, leading to differences in its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of thiophene derivatives in various fields.
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)thiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZLMAJFIXAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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